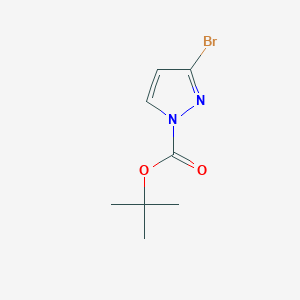

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Description

The exact mass of the compound tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEMLWSJXURDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448855-35-3 | |

| Record name | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole scaffold holds a privileged position. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutics.[1] Among the vast array of pyrazole derivatives, tert-butyl 3-bromo-1H-pyrazole-1-carboxylate has emerged as a particularly valuable and versatile building block. The presence of the bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen offers a stable yet readily cleavable means of controlling reactivity and enabling sequential functionalization. This guide provides a comprehensive overview of this key intermediate, from its synthesis and characterization to its reactivity and applications in drug discovery.

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 1448855-35-3 | [2] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 247.09 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 33-35 °C | [3] |

| Purity | Typically >98% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate involves the N-Boc protection of commercially available 3-bromo-1H-pyrazole. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to both small-scale and large-scale preparations.

Experimental Protocol: Synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.[3]

Materials:

-

3-bromo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

n-Hexane

Procedure:

-

To a solution of 3-bromo-1H-pyrazole (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Upon completion (monitored by TLC), wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to afford tert-butyl 3-bromo-1H-pyrazole-1-carboxylate as a white crystalline solid.

Causality Behind Experimental Choices:

-

Triethylamine (TEA): Acts as a base to deprotonate the pyrazole NH, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O.

-

Dichloromethane (DCM): A common aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction.

-

Recrystallization from n-hexane: This purification technique is effective due to the difference in solubility of the desired product and any unreacted starting materials or byproducts in this non-polar solvent.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine tert-butyl 3-bromo-1H-pyrazole-1-carboxylate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates. [4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [5][6]This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyrazole ring, providing access to a wide array of 3-aminopyrazole derivatives.

Generalized Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add tert-butyl 3-bromo-1H-pyrazole-1-carboxylate (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equivalents).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Degas the mixture and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

The selection of the appropriate catalyst/ligand system and base is crucial for achieving high yields and accommodating a broad substrate scope. [7]

Deprotection of the N-Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free NH-pyrazole. This deprotection step is often necessary in the final stages of a synthetic sequence to unmask the pyrazole nitrogen for further functionalization or for biological evaluation.

Common Deprotection Methods:

-

Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane is a highly effective and common method for Boc deprotection. [8]* Hydrochloric acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also widely used.

-

Basic Conditions: In some cases, particularly for electron-deficient pyrazoles, the Boc group can be cleaved under basic conditions, for example, with sodium borohydride in ethanol. [1][9][10]

Applications in Drug Discovery

The 3-substituted pyrazole motif is a prominent feature in a multitude of biologically active compounds. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate serves as a key starting material for the synthesis of these molecules, particularly in the area of kinase inhibitors. [11][12][13] Kinase Inhibitors:

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer. The pyrazole core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By utilizing Suzuki-Miyaura and Buchwald-Hartwig reactions, a diverse library of 3-aryl and 3-amino pyrazole derivatives can be synthesized from tert-butyl 3-bromo-1H-pyrazole-1-carboxylate and screened for their inhibitory activity against various kinases. [11]

Safety and Handling

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is advisable to store the compound under an inert atmosphere at 2-8°C to prevent degradation. [2]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a high-value building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity in key cross-coupling reactions, and the strategic utility of the Boc protecting group make it an indispensable tool for the construction of complex molecular architectures. The ability to readily introduce a wide range of substituents at the 3-position of the pyrazole ring provides a powerful platform for the discovery and development of novel therapeutic agents, particularly in the field of kinase inhibition.

References

-

Lead Sciences. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate. [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

-

Al-Zoubi, R. M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

- Google Patents.

-

ResearchGate. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reacti. [Link]

-

ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ChemRxiv. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

Sources

- 1. Bases - Wordpress [reagents.acsgcipr.org]

- 2. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 [smolecule.com]

- 13. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

This guide provides an in-depth technical overview of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate, a key heterocyclic intermediate in modern drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's fundamental properties, synthesis, and applications, with a focus on practical, field-proven insights.

Core Physicochemical & Structural Characteristics

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a stable, crystalline solid at room temperature. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrazole nucleus serves a dual purpose: it deactivates the pyrazole ring towards electrophilic substitution and modulates the reactivity of the bromine atom, making it an ideal substrate for a variety of cross-coupling reactions.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [1][2] |

| Molecular Weight | 247.09 g/mol | [1][2] |

| CAS Number | 1448855-35-3 | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 33-35 °C | [3] |

| Purity | Typically >98% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

digraph "tert_Butyl_3_bromo_1H_pyrazole_1_carboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.85,0!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1.1,0!"]; Br [label="Br", pos="-1.5,-2.5!"]; C_boc [label="C", pos="0,2.25!"]; O1_boc [label="O", pos="-0.8,3!"]; O2_boc [label="O", pos="1.2,2.7!"]; C_tert [label="C", pos="2.2,3.5!"]; H_C4 [label="H", pos="1.5,-1.9!"]; H_C5 [label="H", pos="2.1,0!"]; CH3_1 [label="CH₃", pos="3.2,2.8!"]; CH3_2 [label="CH₃", pos="1.8,4.8!"]; CH3_3 [label="CH₃", pos="3.2,4.2!"];

// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- N1 [style=double]; C3 -- Br [style=solid]; N1 -- C_boc [style=solid]; C_boc -- O1_boc [style=double]; C_boc -- O2_boc [style=solid]; O2_boc -- C_tert [style=solid]; C4 -- H_C4 [style=solid]; C5 -- H_C5 [style=solid]; C_tert -- CH3_1 [style=solid]; C_tert -- CH3_2 [style=solid]; C_tert -- CH3_3 [style=solid];

}

Caption: 2D structure of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate involves the N-protection of 3-bromo-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a mild base, such as triethylamine, in an aprotic solvent like dichloromethane.

Experimental Protocol:

Materials:

-

3-bromo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

To a solution of 3-bromo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.

-

Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate as a white crystalline solid.[3]

Caption: Workflow for the synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is crucial. The following data from a study published in Arkivoc provides a reference for characterization.[3]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.58 (s, 9H, 3×CH₃)

-

δ 6.72 (d, J = 2.8 Hz, 1H, Ar-H)

-

δ 8.30 (t, J = 2.8 Hz, 1H, Ar-H)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 27.8, 86.3, 112.6, 131.8, 134.1, 146.4

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for [M+Na]⁺ C₈H₁₁BrN₂NaO₂: 268.9896

-

Found: 268.9896

Applications in Drug Discovery and Organic Synthesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate serves as a versatile building block for the synthesis of more complex, biologically active molecules. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The Boc protecting group can be readily removed under acidic conditions to liberate the N-H for further functionalization.

This strategic combination of a reactive handle (the bromine atom) and a labile protecting group (the Boc group) makes this compound a valuable intermediate in the synthesis of novel pharmaceutical agents.[5][6] For instance, it can be utilized in the construction of substituted pyrazoles that act as kinase inhibitors or modulators of other important biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.

Hazard Identification:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

In case of exposure, move to fresh air. If on skin, wash with soap and plenty of water. If in eyes, rinse cautiously with water for several minutes.[9] Always consult the material safety data sheet (MSDS) for complete safety information.

Conclusion

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a cornerstone intermediate for the synthesis of functionalized pyrazoles. Its well-defined reactivity and straightforward synthesis make it an indispensable tool for medicinal chemists and organic synthesists alike. A thorough understanding of its properties, handling, and reaction scope is paramount to leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem. (URL: [Link])

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])

-

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate - Lead Sciences. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

-

(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (URL: [Link])

-

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate - Amerigo Scientific. (URL: [Link])

Sources

- 1. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate - Lead Sciences [lead-sciences.com]

- 2. bldpharm.com [bldpharm.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.bldpharm.com [file.bldpharm.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate: Structure, Synthesis, and Applications

In the landscape of modern synthetic and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of functional molecules, from pharmaceuticals to materials science. Among these, the pyrazole scaffold is a privileged structure, frequently appearing in molecules with significant biological activity.[1] However, the successful incorporation of this moiety into complex molecular architectures often requires precise control over its reactivity. This is where tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate emerges as a key strategic intermediate.

This technical guide provides an in-depth exploration of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate, a bifunctional building block of significant utility for researchers, chemists, and drug development professionals. The molecule is ingeniously designed with two key features: a bromine atom at the 3-position, which serves as a versatile handle for cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen. This Boc group temporarily masks the N-H functionality, preventing unwanted side reactions and directing the regioselectivity of subsequent chemical transformations. We will delve into its structure, physicochemical properties, detailed synthetic protocols, and critical applications that underscore its value in the synthesis of complex organic molecules.

Molecular Structure and Physicochemical Properties

The structure of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate combines the aromatic pyrazole ring with a halogen substituent and a carbamate protecting group. This combination dictates its reactivity and physical characteristics.

Chemical Structure Diagram

Caption: Structure of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 1448855-35-3 | [2] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 247.09 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Melting Point | 33-35 °C | [1] |

| Purity | Typically >98% (by HPLC) | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [2][4] |

| SMILES | O=C(N1N=C(Br)C=C1)OC(C)(C)C | [2] |

Synthesis and Mechanistic Considerations

The primary route to tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate involves the N-protection of the commercially available starting material, 3-bromo-1H-pyrazole. The choice of the Boc group is strategic; it is stable under many reaction conditions, particularly basic ones, but can be readily removed with acid.[5]

Core Directive: The Logic of Boc Protection

The N-H proton of the pyrazole ring is acidic and can interfere with a wide range of reactions, including organometallic cross-couplings and base-catalyzed processes. By introducing the bulky and electron-withdrawing Boc group, several objectives are achieved:

-

Deactivation: The N1 position is blocked, preventing undesired alkylation or acylation at this site.

-

Solubility: The lipophilic tert-butyl group often improves the solubility of the pyrazole intermediate in common organic solvents.

-

Regiocontrol: In subsequent reactions, such as lithiation, the Boc group can influence the regiochemical outcome.

The protection reaction is typically carried out using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

This protocol is adapted from established literature procedures.[1][6]

Materials:

-

3-Bromo-1H-pyrazole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

n-Hexane (for recrystallization)

Procedure:

-

Reaction Setup: To a solution of 3-bromo-1H-pyrazole (1.0 eq) in dichloromethane, add DMAP (1.0 eq).[6]

-

Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.0 eq) portion-wise.[6]

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from n-hexane to yield the title compound as white crystals.[1] A yield of approximately 80% can be expected.[1]

Precursor Synthesis: Bromination of Pyrazole

The starting material, 3-bromo-1H-pyrazole, is synthesized by the bromination of pyrazole. A common method involves dissolving pyrazole in hydrobromic acid and treating it with an oxidizing agent like potassium dichromate at a controlled temperature (e.g., 5-15 °C).[7][8] The reaction progress is monitored by HPLC, and upon completion, the product is isolated via extraction and crystallization.[7][8]

Spectroscopic Profile and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (400 MHz, DMSO-d₆), the tert-butyl group protons appear as a sharp singlet at approximately δ 1.58 ppm (9H). The two pyrazole ring protons appear as distinct signals, for instance, a doublet at δ 6.72 ppm (1H) and a triplet at δ 8.30 ppm (1H).[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum (100 MHz, DMSO-d₆) will show characteristic peaks for the tert-butyl group (around δ 27.8 ppm for the methyl carbons and δ 86.3 ppm for the quaternary carbon), the pyrazole ring carbons (e.g., δ 112.6, 131.8, 134.1 ppm), and the carbonyl carbon of the Boc group (around δ 146.4 ppm).[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The calculated mass for [M+Na]⁺ (C₈H₁₁BrN₂NaO₂) is 268.9896, which should match the experimentally found value.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final product, which is typically expected to be greater than 98%.[3]

Applications in Synthetic Chemistry and Drug Discovery

The utility of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate lies in its capacity for sequential, regioselective functionalization.

A Gateway to Substituted Pyrazoles

The primary application is as a precursor to a diverse range of substituted pyrazoles. The synthetic strategy typically involves two key steps:

-

Functionalization at the 3-position: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for introducing aryl or vinyl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig (for amino groups). This allows for the construction of a C-C, C-N, or C-O bond at a specific position on the pyrazole ring.

-

Deprotection: Following the modification at the 3-position, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting many other functional groups.[5][9] This regenerates the N-H of the pyrazole, which can then be used for further functionalization (e.g., N-alkylation or N-arylation) or may be a required feature for biological activity.

This two-step process provides a powerful and flexible method for creating complex, highly substituted pyrazole derivatives that are valuable in drug discovery programs targeting areas like oncology and infectious diseases.[10][11]

Logical Flow of Application

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. tert-Butyl 4-Bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tert-Butyl 3-bromo-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. books.rsc.org [books.rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate properties

An In-depth Technical Guide to tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Introduction

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a pyrazole core, a versatile functional handle in the form of a bromine atom, and a labile tert-butoxycarbonyl (Boc) protecting group. This combination makes it an exceptionally useful intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery.

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The bromine atom at the C3 position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. The Boc group provides a reliable method for protecting the pyrazole's N1-position, allowing for selective reactions at other sites before its facile, acid-mediated removal.

This guide offers a comprehensive overview of the properties, synthesis, reactivity, and applications of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate, designed for researchers and scientists in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties

The compound is typically a white to pale yellow crystalline solid at room temperature.[3] Its stability under standard conditions and solubility in common organic solvents make it a convenient reagent for a variety of chemical transformations.

Core Properties

| Property | Value | Reference |

| CAS Number | 1448855-35-3 | [4] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [4] |

| Molecular Weight | 247.09 g/mol | [5] |

| Appearance | White crystals or powder | [3] |

| Melting Point | 33-35 °C | [3] |

| Purity | Typically >97% | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Data

The structural integrity of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate is routinely confirmed by NMR spectroscopy.

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.30 (t, J = 2.8 Hz, 1H, Ar-H)

-

δ 6.72 (d, J = 2.8 Hz, 1H, Ar-H)

-

δ 1.58 (s, 9H, 3×CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆) :

-

δ 146.4, 134.1, 131.8, 112.6, 86.3, 27.8

-

Interpretation: The ¹H NMR spectrum clearly shows the two aromatic protons of the pyrazole ring and the characteristic singlet for the nine equivalent protons of the tert-butyl group.[3] The ¹³C NMR spectrum confirms the presence of the eight distinct carbon atoms in the molecule.[3]

Synthesis: N-Boc Protection of 3-Bromopyrazole

The most common and straightforward synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate involves the protection of the commercially available 3-bromo-1H-pyrazole. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent.

Rationale of Experimental Design

The N-protection is crucial for preventing side reactions at the acidic N-H proton of the pyrazole ring during subsequent functionalization steps, such as cross-coupling. The choice of a base, like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is to deprotonate the pyrazole nitrogen, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of Boc₂O.[1][6] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants. The reaction is typically performed at room temperature, reflecting the high reactivity of the reagents.

Experimental Protocol: Synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate[3]

-

Reaction Setup : To a solution of 3-bromo-1H-pyrazole (1.0 equiv.) in dichloromethane (DCM), add triethylamine (1.5 equiv.).

-

Addition of Boc₂O : Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution at room temperature.

-

Reaction : Stir the mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) and then with deionized water.

-

Isolation : Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.

-

Purification : Purify the crude product by recrystallization from n-hexane to yield the title compound as white crystals (typical yield: ~80%).[3]

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection of 3-bromopyrazole.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate stems from the distinct reactivity of the C-Br bond and the N-Boc group.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and widely used methods for forming C-C bonds.[7] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are:

-

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of the pyrazole.

-

Transmetalation : The organic group from an organoboron reagent (activated by a base) is transferred to the palladium center.[8]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium, regenerating the Pd(0) catalyst and forming the final product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : In a reaction vessel, combine tert-butyl 3-bromo-1H-pyrazole-1-carboxylate (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent : Add a suitable solvent system, often a mixture like 1,4-dioxane and water.

-

Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere.

-

Reaction : Heat the mixture (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification : After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

N-Boc Deprotection

The Boc group is prized for its stability to basic and nucleophilic conditions while being easily removable under acidic conditions. This orthogonality is critical in multi-step syntheses.

Rationale: The cleavage occurs via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then trapped, leading to the release of carbon dioxide and the free amine (the deprotected pyrazole).

Experimental Protocol: Boc Deprotection

-

Reaction Setup : Dissolve the Boc-protected pyrazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition : Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C or room temperature.

-

Reaction : Stir the mixture for 1-4 hours until deprotection is complete (monitored by TLC).

-

Isolation : Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a base if the free pyrazole is required.

Safety and Handling

While specific GHS classifications for tert-butyl 3-bromo-1H-pyrazole-1-carboxylate are not universally aggregated, data for structurally similar compounds like 3-bromopyrazole and other amino-pyrazoles suggest the following precautions should be taken.[9]

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]

-

Precautions :

-

Handle in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[11][12]

-

Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[4][11]

-

Conclusion

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a high-value, versatile synthetic intermediate. Its well-defined reactivity allows for the strategic introduction of molecular diversity at the C3 position via cross-coupling reactions, while the Boc group provides robust protection of the pyrazole nitrogen that can be removed under mild, specific conditions. These features have established it as a staple reagent for constructing novel pyrazole-containing compounds for screening in drug discovery and for the development of advanced materials.

References

-

(IUCr). (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Retrieved from [Link]

-

ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

Lead Sciences. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

PubChem. 3-bromo-1H-pyrazole. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

ARKIVOC. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

-

National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate - Lead Sciences [lead-sciences.com]

- 5. tert-Butyl 4-Bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]

- 10. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Boc-Protection of 3-Bromopyrazole for Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of nitrogen atoms within heterocyclic scaffolds is a cornerstone of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. This guide provides a comprehensive technical overview of the Boc-protection of 3-bromopyrazole, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore the critical issue of regioselectivity, present a detailed experimental protocol, and offer insights into product characterization, isomer separation, and troubleshooting. This document is intended to serve as a practical resource for researchers engaged in the synthesis and modification of pyrazole-containing molecules.

Introduction: The Strategic Importance of N-Protection in Pyrazole Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have rendered them privileged scaffolds in a vast array of biologically active molecules. The unprotected NH moiety of the pyrazole ring, however, can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions, by acting as a competing nucleophile or by coordinating to the metal center. Therefore, the temporary masking of this reactive site through the introduction of a protecting group is often a crucial step in a synthetic sequence.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the pyrazole nitrogen due to its robustness towards many reagents and reaction conditions, including nucleophiles and bases.[1] Its introduction is typically achieved through the use of di-tert-butyl dicarbonate (Boc₂O), a commercially available and easy-to-handle reagent.[1] The subsequent removal of the Boc group can be readily accomplished under mild acidic conditions, ensuring the integrity of other sensitive functional groups within the molecule.

The Heart of the Matter: Mechanism and Regioselectivity

The Boc-protection of 3-bromopyrazole proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which serves to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. The resulting pyrazolate anion then attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected pyrazole and the release of tert-butoxide and carbon dioxide.

A critical consideration in the Boc-protection of 3-bromopyrazole is the issue of regioselectivity . Due to the tautomeric nature of the pyrazole ring, the reaction can potentially yield two regioisomeric products: tert-butyl 3-bromo-1H-pyrazole-1-carboxylate (the 1,3-isomer) and tert-butyl 5-bromo-1H-pyrazole-1-carboxylate (the 1,5-isomer).

The regiochemical outcome of the reaction is influenced by a combination of steric and electronic factors. The bromine atom at the 3-position is an electron-withdrawing group, which can influence the electron density at the two nitrogen atoms.[2][3] Furthermore, the steric hindrance around the N1 and N2 positions can play a significant role in directing the incoming electrophile (Boc₂O).[4] Generally, acylation of unsymmetrical pyrazoles can lead to a mixture of isomers, and the ratio can be dependent on the reaction conditions.[5]

The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then more readily attacked by the pyrazole nitrogen.[6] While DMAP enhances the reaction rate, it may also influence the regioselectivity of the protection.

Sources

An In-depth Technical Guide to the Electrophilic Bromination of 1H-Pyrazole for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic introduction of a bromine atom onto the pyrazole ring via electrophilic bromination is a pivotal transformation, unlocking a gateway to a vast chemical space. Brominated pyrazoles are not merely halogenated derivatives; they are versatile synthetic intermediates, primed for a host of cross-coupling reactions such as Suzuki, Stille, and Sonogashira, enabling the construction of complex molecular architectures. This guide provides a comprehensive exploration of the electrophilic bromination of 1H-pyrazole, delving into the mechanistic underpinnings, regioselective control, and practical experimental methodologies.

The Mechanistic Heart of the Reaction: Electrophilic Aromatic Substitution (SEAr)

The electrophilic bromination of 1H-pyrazole proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile, attacking an electrophilic bromine species (Br⁺), typically generated from molecular bromine (Br₂) or a surrogate like N-bromosuccinimide (NBS).

The reaction mechanism can be delineated into two principal steps:

-

Formation of the Sigma Complex (Wheland Intermediate): The π-electrons of the pyrazole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This step is typically the rate-determining step of the reaction.[1][2]

-

Deprotonation and Aromatization: A base, which can be a solvent molecule or a dedicated basic reagent, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyrazole ring and yielding the brominated product.

Caption: General mechanism of electrophilic bromination of 1H-pyrazole.

The Decisive Factor: Unraveling Regioselectivity

In the absence of directing groups, the electrophilic bromination of 1H-pyrazole overwhelmingly favors substitution at the C4 position. This pronounced regioselectivity is a direct consequence of the electronic structure of the pyrazole ring and the relative stabilities of the possible Wheland intermediates.

Why C4 is the Privileged Position

Let's consider the resonance structures of the Wheland intermediates formed upon electrophilic attack at the C3, C4, and C5 positions:

-

Attack at C4: The positive charge in the resulting sigma complex is delocalized over the N1, C3, and C5 atoms. Crucially, the positive charge resides on carbon atoms and the pyrrole-like nitrogen (N1), which can better accommodate it.

-

Attack at C3 or C5: Electrophilic attack at these positions leads to a resonance contributor where the positive charge is placed on the pyridine-like nitrogen (N2). This is a highly unstable arrangement as the already electron-deficient sp²-hybridized nitrogen is forced to bear a positive charge, making these intermediates significantly higher in energy.[3]

Therefore, the transition state leading to the C4-substituted product is of lower energy, resulting in a faster reaction rate and the observed regioselectivity.

Sources

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, pyrazole derivatives stand out for their versatile biological activities. This guide provides an in-depth technical overview of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate, a key intermediate whose careful handling and application are crucial for successful synthetic outcomes. As a senior application scientist, this document is crafted to blend rigorous scientific data with practical, field-proven insights, ensuring both safety and efficacy in your research endeavors.

Compound Identification and Physicochemical Properties

-

Chemical Name: tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

-

CAS Number: 1448855-35-3

-

Molecular Formula: C₈H₁₁BrN₂O₂

-

Molecular Weight: 247.09 g/mol

-

Appearance: Solid

This compound features a pyrazole ring substituted with a bromine atom at the 3-position and protected at the N1 position with a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group for amines and related nitrogen-containing heterocycles, offering stability under a range of conditions while allowing for facile deprotection.[1][2][3][4] The bromine atom serves as a versatile handle for introducing further molecular complexity, most notably through palladium-catalyzed cross-coupling reactions.[4]

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. For tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate, the following GHS classification has been reported:

| Hazard Class | GHS Code | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302 | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315 | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | Warning | GHS07 (Exclamation Mark) |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This hazard profile is consistent with that of related brominated pyrazole derivatives, which are also known to be irritants.[5][6][7] The Boc-protected nitrogen mitigates some of the reactivity of the pyrazole core, but the overall hazard profile necessitates careful handling.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling protocols must be implemented to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Fume Hood: All handling of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate, including weighing and transfer, should be conducted in a well-ventilated chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dusts or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles that can cause serious eye irritation.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Caption: Personal Protective Equipment (PPE) workflow for handling tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The Boc protecting group is generally stable but can be cleaved by strong acids.[4]

Accidental Release and Disposal

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent.

-

Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

The Role in Synthetic Strategy: A Deeper Dive

The utility of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate lies in the orthogonal reactivity of its key functional groups. Understanding this is central to its effective application in multi-step syntheses.

The Boc Protecting Group: A Gateway to N-H Reactivity

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole nitrogen. Its stability to a wide range of reagents, including many nucleophiles and bases, allows for selective manipulation of other parts of the molecule.[2] The deprotection is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid, which cleaves the Boc group to regenerate the N-H of the pyrazole ring.[4][8] This unmasking then allows for further functionalization at the nitrogen atom.

Caption: The acid-catalyzed deprotection of the Boc group to reveal the pyrazole N-H.

The Bromine Atom: A Handle for C-C and C-N Bond Formation

The bromine atom at the 3-position of the pyrazole ring is the primary site for introducing molecular diversity. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of a wide array of more complex pyrazole derivatives. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired transformation.

Conclusion

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a valuable building block for the synthesis of complex molecules in drug discovery and development. Its utility is, however, matched by its potential hazards. A comprehensive understanding of its safety profile, coupled with strict adherence to safe handling protocols, is non-negotiable. By integrating the knowledge of its chemical reactivity with a robust safety-first mindset, researchers can confidently and effectively leverage this versatile intermediate to advance their scientific goals. This guide serves as a foundational document to support those endeavors, promoting a culture of safety and scientific excellence in the laboratory.

References

-

PubChem. 3-bromo-1H-pyrazole. [Link]

-

Capot Chemical. MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]

-

National Center for Biotechnology Information. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 10(39), 23235–23241. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-bromo-1H-pyrazole | C3H3BrN2 | CID 1201443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

The Strategic Linchpin: Unlocking Novel Chemical Space with tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of molecular design, particularly in the development of kinase inhibitors. This guide provides an in-depth technical analysis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate , a strategically-designed building block that has become indispensable for medicinal chemists. We will dissect its synthesis, explore its versatile reactivity in pivotal cross-coupling reactions, and illuminate its application in the construction of complex bioactive molecules. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and strategic considerations for leveraging this powerful synthetic intermediate.

The Pyrazole Scaffold: A Privileged Motif in Drug Design

The pyrazole ring system is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and its capacity to engage in critical hydrogen bonding interactions with biological targets.[1] Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib underscores its significance.

The challenge in pyrazole chemistry often lies in achieving selective functionalization. tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate (Chemical Formula: C8H11BrN2O2) masterfully addresses this challenge.[2] It is a bifunctional reagent:

-

The 3-bromo substituent serves as a versatile synthetic handle, primed for palladium-catalyzed cross-coupling reactions to build molecular complexity.

-

The N1-Boc (tert-butoxycarbonyl) group acts as a robust protecting group, preventing unwanted side reactions at the pyrazole nitrogen and enhancing solubility in organic solvents.[3][4] This strategic protection is crucial for directing reactivity exclusively to the C3-position.

This combination of features makes it an ideal starting point for creating diverse libraries of pyrazole derivatives, accelerating the drug discovery process.

Synthesis and Physicochemical Characterization

The preparation of this key building block is straightforward and high-yielding, typically involving the protection of commercially available 3-bromo-1H-pyrazole.

Synthesis Protocol

The N-Boc protection is achieved by reacting 3-bromo-1H-pyrazole with di-tert-butyl dicarbonate (Boc)₂O.

Caption: Synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate.

Experimental Protocol: N-Boc Protection of 3-bromo-1H-pyrazole [5]

-

Setup: To a solution of 3-bromo-1H-pyrazole (1.0 eq) in dichloromethane (DCM), add 4-(Dimethylamino)pyridine (DMAP) (typically 0.1 eq).

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise.

-

Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Dilute the mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the title compound as a white solid.

Causality Behind Choices:

-

DMAP: Acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the weakly nucleophilic pyrazole nitrogen.

-

DCM: A common, relatively non-polar solvent that effectively dissolves the reactants and is easily removed.

-

Temperature Control: Starting at 0 °C helps to control the initial exotherm of the reaction, ensuring safety and preventing potential side reactions.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1448855-35-3 | [2] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 247.09 g/mol | [2] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 33-35 °C | [5] |

| Purity | Typically >98% | [2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

The Linchpin of Molecular Elaboration: Cross-Coupling Strategies

The true power of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate lies in its ability to undergo palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse functionalities at the C3-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[6][7] This reaction is fundamental for building the complex biaryl structures often found in kinase inhibitors.[8]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Add degassed solvents (e.g., a mixture of Dioxane and Water). Heat the reaction mixture (e.g., to 90-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Causality Behind Choices:

-

Palladium Catalyst: The heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

-

Base: Crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly impact yield.

-

Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it is critical for an efficient reaction.

Buchwald-Hartwig Amination: Installing the Critical N-Linkage

For kinase inhibitor synthesis, the introduction of a nitrogen atom or an amino group at the C3-position is often paramount. The 3-amino-pyrazole motif is a privileged "hinge-binder".[9][10] The Buchwald-Hartwig amination is the premier method for forming this critical C-N bond.[11]

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand (e.g., XPhos), and the base (e.g., Sodium tert-butoxide).

-

Inerting: Seal the vessel and purge with an inert gas.

-

Reaction: Add a solution of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate (1.0 eq) in an anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.1 eq).

-

Execution: Heat the mixture (typically 80-110 °C) with stirring for the required time.

-

Workup & Purification: After cooling, the reaction is quenched, extracted, dried, and purified, usually via column chromatography.

Causality Behind Choices:

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or t-BuXPhos are often required to promote the reductive elimination step, which is the C-N bond-forming step.[12]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more active participant in the catalytic cycle without competing as a nucleophile.[12]

Gateway to Bioactive Scaffolds: A Workflow for Kinase Inhibitor Synthesis

The true utility of this building block is realized in multi-step synthetic sequences. A common workflow involves using it to construct a core scaffold that can be further elaborated.

The 3-Amino-Pyrazole: A Privileged Hinge-Binding Motif

In many protein kinases, the ATP binding site contains a "hinge region" that forms critical hydrogen bonds with ATP. An effective inhibitor must mimic these interactions. The 3-amino-pyrazole scaffold is perfectly suited for this, with the pyrazole nitrogens and the exocyclic amine acting as hydrogen bond donors and acceptors to anchor the inhibitor in the active site.[9]

Caption: A multi-step workflow from building block to inhibitor core.

Strategic Considerations: The Role and Removal of the Boc Group

The Boc group is not merely a placeholder; its use and eventual removal are key strategic decisions in the synthetic plan.

Rationale for Boc Protection

-

Directs Reactivity: It ensures that cross-coupling occurs at the C3-bromo position rather than the N1-position.

-

Improves Solubility: The bulky, lipophilic tert-butyl group significantly enhances solubility in common organic solvents used for synthesis and chromatography.

-

Electronic Modulation: It withdraws electron density from the pyrazole ring, which can influence the reactivity of the C-Br bond in oxidative addition.

Deprotection Methodologies

The final step in many synthetic sequences is the removal of the Boc group to unmask the N-H, which is often crucial for biological activity. The choice of method depends on the stability of other functional groups in the molecule. [13]

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidic (Standard) | Trifluoroacetic acid (TFA) in DCM; or HCl in Dioxane/MeOH | 0 °C to RT | Fast, clean, volatile byproducts. [14] | Harsh; may cleave other acid-sensitive groups (e.g., t-butyl esters, acetals). [15] |

| Thermal | Heat in a high-boiling solvent (e.g., Dioxane, Toluene) | 120-200 °C | Neutral conditions, useful for acid-sensitive substrates. | Requires high temperatures which can degrade sensitive molecules. [16] |

| Basic | NaBH₄ in EtOH; or K₂CO₃ in MeOH | RT to Reflux | Mild, selective for N-Boc on certain heterocycles over N-Boc on aliphatic amines. [17][18]| Slower, may not be universally applicable and can be substrate-dependent. |

Protocol: Standard Acidic N-Boc Deprotection [14]

-

Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Execution: Cool the solution to 0 °C and add a solution of Trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) dropwise.

-

Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The resulting product is typically the TFA salt of the amine, which can be used directly or neutralized with a mild base.

Conclusion

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is more than a simple chemical; it is a testament to strategic molecular design. By providing a stable, selectively reactive, and versatile platform, it empowers medicinal chemists to rapidly assemble complex molecular architectures. Its adeptness in undergoing both C-C and C-N bond-forming reactions makes it a linchpin in the synthesis of next-generation therapeutics, particularly in the highly competitive and impactful field of kinase inhibitors. Understanding its properties and applications is essential for any scientist engaged in modern drug discovery.

References

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]

-

Lead Sciences. (n.d.). tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate. Retrieved from: [Link]

-

Belskaya, N., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2011(1), 203-216. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]

-

Shoshan-Barmatz, V., et al. (2017). Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies. PLoS ONE, 12(5), e0176403. Available at: [Link]

-

Reuman, M., et al. (2001). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 44(6), 867–879. Available at: [Link]

-

Kudolo, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 823–829. Available at: [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]

- CN111072630A - Preparation method and application of bromopyrazole compound intermediate. (2020). Google Patents.

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 856–859. Available at: [Link]

-

Jha, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(14), 5364. Available at: [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.

-

Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1198–1205. Available at: [Link]

-